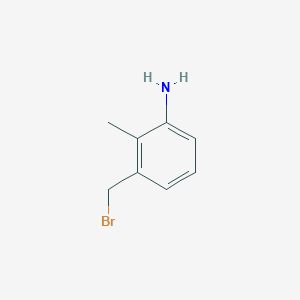
3-Amino-2-methylbenzyl bromide
Vue d'ensemble
Description
3-Amino-2-methylbenzyl bromide is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Amino-2-methylbenzyl bromide, a compound with the chemical formula CHBrN, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimalarial, anticancer, and antimicrobial properties, supported by recent research findings and case studies.
This compound is characterized by:
- Molecular Weight : 201.08 g/mol
- Structure : Contains an amino group and a bromine atom attached to a methyl-substituted benzene ring.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compounds related to 3-amino derivatives. Notably, this compound has been shown to inhibit key enzymes involved in the glycolytic pathway of Plasmodium falciparum, particularly glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). This inhibition is crucial as malaria parasites rely heavily on anaerobic glycolysis for energy during their erythrocytic stages.
Key Findings :
- Inhibition Mechanism : The compound irreversibly inhibits PfGAPDH, leading to significant reductions in parasite viability.
- Comparative Potency : It has been reported to be more effective than other known inhibitors like acivicin in targeting PfGAPDH .
Anticancer Activity
The anticancer properties of this compound have been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.
Case Study :
A study evaluated the compound's cytotoxicity against multiple human tumor cell lines, including breast cancer (MDA-MB-231) and leukemia cells. The results indicated that:
- IC Values : The compound exhibited sub-micromolar cytotoxic activity, with IC values ranging from 0.23 to 0.3 μM against certain cancer types while showing minimal toxicity to normal fibroblasts (IC > 25 μM) .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been assessed, particularly against Gram-positive and Gram-negative bacteria.
Research Insights :
- The compound demonstrated significant antibacterial activity, with notable growth inhibition against Escherichia coli and Acinetobacter baumannii.
- In vitro assays indicated that it can enhance the effectiveness of standard antibiotics by inhibiting resistance mechanisms in bacteria .
Data Summary
Propriétés
IUPAC Name |
3-(bromomethyl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTLCRJRXUAWQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















